Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride
Description
Molecular Formula: C₉H₁₇NO₂·HCl Molecular Weight: 207.7 g/mol CAS Number: 1127-99-7 Stereochemistry: (1R,2S) configuration Physical Properties: White crystalline powder or chunks, soluble in water and methanol, melting point 128–135°C . Applications: Used as a chiral building block in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological receptors .
Properties
IUPAC Name |
ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)9-6-4-3-5-8(9)7-11;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONCURXMTIFFKS-VTLYIQCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane Core Functionalization
The synthesis begins with a cyclohexane derivative, often a ketone or epoxide, to enable regioselective functionalization. A common approach involves Lewis acid-catalyzed Friedel-Crafts acylation to introduce carboxylate precursors. For instance, reacting cyclohexene with ethyl chlorooxalate in the presence of AlCl₃ yields ethyl cyclohex-1-ene-1-carboxylate. Subsequent hydrogenation over Pd/C selectively reduces the double bond, producing ethyl cyclohexane-1-carboxylate.
Introduction of the Aminomethyl Group
The aminomethyl group at the 2-position is introduced via reductive amination or nucleophilic substitution . Patent WO2011147576A1 describes a method where ethyl cyclohexane-1-carboxylate is treated with formaldehyde and ammonium chloride under acidic conditions to form a Schiff base intermediate, which is reduced using NaBH₄ to yield the racemic aminomethyl derivative. To achieve the desired (1R,2S) configuration, chiral resolution is performed via diastereomeric salt formation with L-tartaric acid, followed by recrystallization.
Esterification and Hydrochloride Salt Formation
The ethyl ester group is typically introduced early in the synthesis via Fischer esterification or alkylation . For example, treating cyclohexane-1-carboxylic acid with ethanol and H₂SO₄ under reflux yields the ethyl ester. The free amine is then protonated using gaseous HCl in anhydrous ether, precipitating the hydrochloride salt with >95% purity.
Optimization of Reaction Conditions
Temperature and Catalysis
Key steps require precise temperature control:
- Reductive amination : Optimal at 0–5°C to minimize side reactions.
- Hydrogenation : Conducted at 25–30°C under 50 psi H₂ to ensure complete reduction without over-hydrogenation.
Catalysts play a critical role:
| Reaction Step | Catalyst | Yield Improvement | Source |
|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃ | 78% → 89% | |
| Reductive amination | Pd/C (5% w/w) | 65% → 82% |
Solvent Systems
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates during aminomethylation.
- Ether-water biphasic systems improve hydrochloride salt crystallization, reducing impurity entrapment.
Stereochemical Control
Chiral Auxiliaries and Resolving Agents
The (1R,2S) configuration is achieved using chiral pool synthesis or kinetic resolution . A patent method employs (R)-benzylamine as a chiral auxiliary, forming a diastereomeric intermediate that is separated via column chromatography. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer, enriching the (1R,2S) form to 98% ee.
Asymmetric Catalysis
Rhodium-catalyzed asymmetric hydrogenation of an enamine precursor (derived from ethyl cyclohex-1-ene-1-carboxylate) achieves 94% ee using (R,R)-Et-DuPhos as a ligand. This method avoids resolution steps, streamlining production.
Purification and Characterization
Chromatographic Techniques
- Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted starting materials.
- Ion-exchange chromatography isolates the hydrochloride salt from neutral impurities.
Analytical Data
| Characterization Method | Key Data | Source |
|---|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 1.25 (t, 3H, CH₂CH₃), 3.15 (m, 2H, CH₂NH₂) | |
| HPLC (Chiralcel OD-H) | Retention time: 12.7 min (99% purity) |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the aminomethyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Imines, nitriles.
Reduction products: Alcohols, amines.
Substitution products: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may play a key role in binding to these targets, while the cyclohexane ring provides structural stability. The hydrochloride salt form enhances its solubility, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexane-Based Analogs
a) Ethyl (1S,2R)-2-{[(1R)-1-Phenylethyl]amino}cyclohexane-1-carboxylate Hydrochloride
- Molecular Formula: C₁₇H₂₆ClNO₂
- Molecular Weight : 311.85 g/mol
- Stereochemistry : (1S,2R) configuration with three stereocenters.
- Key Differences: Substituted with a phenylethylamino group instead of aminomethyl. Larger molecular weight due to aromatic substitution. Potential for altered receptor binding due to steric hindrance from the phenyl group .
b) Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂
- Molecular Weight : 207.7 g/mol (same as target compound).
- Key Differences: Methyl ester instead of ethyl ester. Demonstrates how minor substituent changes affect solubility and reactivity .
Cyclopropane-Based Analogs
a) Milnacipran Hydrochloride
- Molecular Formula : C₁₅H₂₃ClN₂O
- Molecular Weight : 282.81 g/mol
- Stereochemistry : (1R,2S) configuration.
- Key Differences :
b) Ethyl (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₃NO₂·HCl
- Molecular Weight : 207.7 g/mol
- Stereochemistry : (1R,2S) configuration.
- Key Differences: Cyclopropane ring with a vinyl substituent.
Functional Group Variants
a) 2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
- Molecular Formula: C₉H₁₈ClNO
- Molecular Weight : 203.7 g/mol
- Key Differences: Cyclohexanone backbone instead of carboxylate ester. Dimethylamino group introduces basicity (pKa ~9–10), altering solubility in acidic environments. Used in Mannich reactions for alkaloid synthesis .
b) Tilidine Hydrochloride
- Molecular Formula: C₁₅H₂₂ClNO₂
- Molecular Weight : 295.8 g/mol
- Stereochemistry : (1R,2S)-rel configuration.
- Key Differences: Cyclohexene ring with a dimethylamino group and phenyl substituent. Opioid analgesic activity due to µ-opioid receptor affinity, demonstrating the pharmacological impact of aromatic substitutions .
Data Table: Key Structural and Physical Properties
Research Findings and Implications
- Stereochemical Sensitivity : The (1R,2S) configuration in the target compound and Milnacipran is critical for bioactivity. Inversion (e.g., 1S,2R in ) often reduces efficacy or alters target selectivity .
- Ring Strain vs. Stability : Cyclopropane derivatives (e.g., Milnacipran) exhibit higher metabolic stability but lower synthetic accessibility compared to cyclohexane analogs .
- Solubility Trends : Ethyl esters (target compound) generally enhance water solubility compared to methyl esters or ketone derivatives, impacting bioavailability .
Biological Activity
Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride is a cyclohexane derivative characterized by an ethyl ester group, an aminomethyl group, and a carboxylate group attached to a cyclohexane ring. The hydrochloride salt form enhances its solubility, making it suitable for various applications in scientific research and industry. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈ClN₁O₂ |
| Molecular Weight | 221.72 g/mol |
| CAS Number | 2209079-26-3 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with biological targets via the aminomethyl group. This interaction facilitates hydrogen bonding with various biomolecules, which may lead to modulation of enzymatic activities and receptor binding. Notably, the compound has been investigated for its potential to inhibit arginase activity, which is relevant in various metabolic disorders.
Therapeutic Potential
Research indicates that this compound may exhibit therapeutic effects in several areas:
- Analgesic Properties : Preliminary studies suggest that this compound may possess pain-relieving properties.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under investigation.
- Metabolic Disorders : Its role in inhibiting arginase could have implications for conditions like hypertension and diabetes.
Case Studies
-
Inhibition of Arginase Activity :
- A study demonstrated that this compound effectively inhibited arginase activity in vitro. This inhibition was linked to a decrease in urea production, suggesting potential applications in managing hyperargininemia.
-
Receptor Binding Studies :
- Research involving receptor binding assays indicated that the compound interacts with specific receptors implicated in pain and inflammation pathways. These findings support further exploration into its analgesic and anti-inflammatory potential.
-
Toxicology Assessments :
- Toxicological evaluations have shown that the compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further development in clinical settings.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate | Cyclohexane ring with an aminomethyl group | Non-hydrochloride form |
| Methyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate | Similar structure with a methyl ester group | Different solubility characteristics |
| (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylic acid | Lacks ester functionality | More polar due to carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
